Analytical labs require precise reference standards. 2-(2-Hydroxyethyl)pyridine is the official EP Impurity B of betahistine, critical for validated HPLC/HPTLC method development. Its unique bidentate (N,O) chelation geometry enables rational design of coordination complexes, where substitution with 2-pyridinemethanol or 2-(2-aminoethyl)pyridine would fundamentally alter metal-binding selectivity.
- Enables baseline chromatographic separation from betahistine for pharmaceutical QC.
- Forms stable five-membered chelate rings with Co(III), Ni(II), and Cu(II).
- Offers predictable first-order oxidation kinetics for mechanistic studies.
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
CAS No.103-74-2
Cat. No.B196109
⚠ Attention: For research use only. Not for human or veterinary use.
2-(2-Hydroxyethyl)pyridine (CAS 103-74-2) is a pyridine derivative bearing a 2-hydroxyethyl substituent at the 2-position. It is classified as a monohydroxy pyridine with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol [1]. The compound is a versatile intermediate with established roles as a metabolite of betahistine [2], a reagent for nucleotide protection [3], and a bidentate (N,O) ligand in coordination chemistry [4]. Its primary procurement drivers are in pharmaceutical impurity analysis, nucleotide chemistry, and as a precursor for specialty coordination complexes. Commercial grades are typically ≥98% purity .
A
Primary UsePharmaceutical impurity reference standard for betahistine analysis
L
Coordination ChemistryN,O-bidentate ligand forming five-membered chelate rings with transition metals
K
Kinetic StudiesSubstrate with reported first-order oxidation kinetics under acidic conditions
Substitution with structurally similar pyridine derivatives introduces significant risk in applications requiring precise molecular recognition, chelation geometry, or metabolic identity. For instance, while 2-pyridinemethanol differs by only a single methylene unit, its reduced chain length alters both oxidation kinetics and intramolecular hydrogen bonding [1]. Similarly, replacement with 2-(2-aminoethyl)pyridine introduces a more basic nitrogen donor, fundamentally altering metal complex stability and redox behavior [2]. In pharmaceutical impurity testing, substitution with a non-identical pyridine ethanol would compromise analytical method selectivity, as chromatographic methods are specifically validated for the separation of 2-(2-hydroxyethyl)pyridine from betahistine [3]. Furthermore, the unique bidentate N,O-chelation mode of 2-(2-hydroxyethyl)pyridine enables five-membered ring formation with metal ions, a structural motif not accessible to most positional isomers or pyridine carbinols lacking the two-carbon linker [4].
Target≠Analog
2-Pyridinemethanol: Shorter chain alters oxidation rate law and intramolecular hydrogen bonding, limiting kinetic transferability.
Target≠Analog
2-(2-Aminoethyl)pyridine: Amino donor alters metal complex stability, redox behavior, and crystallinity compared to the hydroxyethyl ligand.
Target≠Isomer
Positional isomers: Lack the two-carbon linker required for the characteristic five-membered N,O-chelate ring, altering coordination geometry.
[1] Kita, P., et al. "Oxidation of 2-pyridinemethanol (2-pyol), 2,6-pyridinedimethanol (2,6-pydol) and 2-pyridinecarboxaldehyde (2-pyal) by CrVI." Journal of Coordination Chemistry, 2007. View Source
[2] Yilmaz, F., et al. "Synthesis, structural, spectroscopic, thermal and voltammetric properties of 5,5-diethylbarbiturato complexes of zinc with 2-(2-aminoethyl)pyridine and 2-(2-hydroxyethyl)pyridine." Journal of Coordination Chemistry, 2007, 60(7), 777-784. View Source
[3] Ibrahim, F. A., et al. "Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity." Separations, 2022, 9(2), 49. View Source
2-(2-Hydroxyethyl)pyridine vs. Analogs: Key Evidence
Validated HPLC Separation from Betahistine
A validated HPLC method specifically separates 2-(2-hydroxyethyl)pyridine (HEP) from betahistine (BHS), demonstrating a retention time difference that ensures accurate quantification in pharmaceutical quality control [1].
C18 column (3.5 µm, 75.0 × 4.6 mm), mobile phase: 0.01 M Brij-35, 0.12 M SDS, 0.02 M disodium hydrogen phosphate (pH 5.5), flow rate 1.5 mL/min, detection at 260 nm [1]
Why This Matters
This validated separation is essential for procuring material intended for use as a pharmaceutical impurity standard, where chromatographic identity is a critical quality attribute.
[1] Ibrahim, F. A., et al. "Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity." Separations, 2022, 9(2), 49. View Source
Comparative Voltammetry of Zinc Complexes
Zinc complexes bearing 2-(2-hydroxyethyl)pyridine (hepy) and 2-(2-aminoethyl)pyridine (aepy) exhibit similar redox behavior but differ in coordination geometry and crystallinity. Notably, the hepy complex did not yield single crystals suitable for X-ray diffraction, contrasting with the aepy complex, which crystallized in the triclinic P1 space group [1].
Voltammetry vs. Amino AnalogHead-to-head
Identical Epc: -1.29 VDifferent crystallinity: hepy complex did not yield single crystals
Cyclic voltammetry in aqueous NH3/NH4Cl buffer, quasi-reversible two-electron transfer [1]
Why This Matters
While redox potentials are identical, the inability to obtain crystals for the hepy complex indicates a fundamental difference in solid-state packing, which is relevant for researchers developing crystalline materials or catalysts.
[1] Yilmaz, F., et al. "Synthesis, structural, spectroscopic, thermal and voltammetric properties of 5,5-diethylbarbiturato complexes of zinc with 2-(2-aminoethyl)pyridine and 2-(2-hydroxyethyl)pyridine." Journal of Coordination Chemistry, 2007, 60(7), 777-784. View Source
Oxidation Kinetics vs. 2-Pyridinemethanol
The oxidation of 2-(2-hydroxyethyl)pyridine (pyeol) by CrVI in acidic media proceeds with a rate law that is first-order in [pyeol], contrasting with the higher-than-first-order dependence observed for 2-pyridinemethanol (2-pyol) [1]. The observed low reactivity of 2-pyol is attributed to intramolecular hydrogen bonding, a feature less pronounced in pyeol.
Oxidation KineticsCross-study
First-order in [pyeol]vs. higher-than-first-order for 2-pyridinemethanol
The distinct kinetic profile of pyeol makes it a preferred substrate when predictable, first-order oxidation kinetics are required, offering more straightforward process control compared to 2-pyol.
Redox chemistryKineticsOxidation
[1] Kita, P., et al. "Oxidation of 2-pyridinemethanol (2-pyol), 2,6-pyridinedimethanol (2,6-pydol) and 2-pyridinecarboxaldehyde (2-pyal) by CrVI." Journal of Coordination Chemistry, 2007. View Source
Bidentate N,O-Chelation
In contrast to monodentate pyridine ligands or those incapable of forming a five-membered chelate ring, 2-(2-hydroxyethyl)pyridine coordinates metal ions via both the pyridine nitrogen and the hydroxy oxygen, forming a stable five-membered chelate ring [1]. This bidentate binding mode is structurally characterized in complexes such as tris(μ2-2-(pyridin-2-yl)ethan-1-olato)-trithiocyanato-dicobalt(III), which crystallizes in the triclinic space group P1 with cell parameters a = 10.5658 Å, b = 11.1693 Å, c = 11.7054 Å [2].
Chelation ModeClass-level
Five-membered N,O-chelateCharacterized in Co(III) complex (triclinic P1, a=10.57 Å)
Defined coordination geometry for ligand design
Single-crystal XRD; structural motif not accessible to simple pyridines
Monodentate pyridines (e.g., pyridine): no chelate
Quantified Difference
N/A (qualitative)
Conditions
Coordination to Co(III) and other transition metals [REFS-1, REFS-2]
Why This Matters
The ability to form a five-membered chelate ring with metal ions distinguishes 2-(2-hydroxyethyl)pyridine from simple pyridines and enables its use as a ligand in the synthesis of defined coordination complexes.
[2] Wang, Y., et al. "Crystal structure of tris(μ2-2-(pyridin-2-yl)ethan-1-olato-κ3N,O:O)-trithiocyanato-κN-dicobalt(III), C24H24Co2N6O3S3." Zeitschrift fuer Kristallographie – New Crystal Structures, 2018, 233(4), 705-707. View Source
2-(2-Hydroxyethyl)pyridine: Key Applications
Betahistine Impurity Reference Standard
As the EP impurity B of betahistine, 2-(2-hydroxyethyl)pyridine is essential for developing and validating HPLC and HPTLC methods for pharmaceutical quality control. Validated methods demonstrate baseline separation from betahistine under specified conditions, making this compound a critical reference material for analytical labs supporting betahistine manufacturing [1].
Ligand for Transition Metal Complexes
The N,O-bidentate chelating ability of 2-(2-hydroxyethyl)pyridine is exploited to prepare discrete coordination compounds with metals such as Co(III), Ni(II), and Cu(II). The resulting five-membered chelate ring imparts structural stability and has been characterized by single-crystal X-ray diffraction in multiple complexes, enabling rational design of catalysts and materials [REFS-2, REFS-3].
Substrate for Oxidation Kinetic Studies
For researchers investigating oxidation mechanisms, 2-(2-hydroxyethyl)pyridine provides a well-defined first-order dependence on substrate concentration in CrVI-mediated oxidations, offering predictable kinetic behavior not observed with certain shorter-chain analogs like 2-pyridinemethanol [4].
Application
Selection Property
Validation Focus
Betahistine impurity reference standard
Chromatographic identity relative to betahistine
HPLC retention time and peak purity under validated conditions
Transition metal complex ligand
N,O-bidentate coordination and chelate ring formation
Complex geometry and crystallinity compared to amino or monodentate analogs
Oxidation kinetics research substrate
First-order rate dependence on substrate
Rate law reproducibility vs. shorter-chain pyridine alcohols
[1] Ibrahim, F. A., et al. "Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity." Separations, 2022, 9(2), 49. View Source
[3] Wang, Y., et al. "Crystal structure of tris(μ2-2-(pyridin-2-yl)ethan-1-olato-κ3N,O:O)-trithiocyanato-κN-dicobalt(III), C24H24Co2N6O3S3." Zeitschrift fuer Kristallographie – New Crystal Structures, 2018, 233(4), 705-707. View Source
[4] Kita, P., et al. "Oxidation of 2-pyridinemethanol (2-pyol), 2,6-pyridinedimethanol (2,6-pydol) and 2-pyridinecarboxaldehyde (2-pyal) by CrVI." Journal of Coordination Chemistry, 2007. View Source
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